molecular formula C16H20FN3O2 B2639661 1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1171980-29-2

1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B2639661
CAS RN: 1171980-29-2
M. Wt: 305.353
InChI Key: LLOMCYHGXRWCNQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide, also known as SGT-151, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of compounds known as indazole-based synthetic cannabinoids, which are known to have high affinity for the cannabinoid receptors in the brain.

Scientific Research Applications

Metabolic Pathways and Disposition

  • The compound N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, exhibits a clear metabolic pathway in humans. After oral administration, it undergoes oxidative deamination leading to specific metabolites. Furthermore, the compound demonstrates renal clearance that is significantly higher than the glomerular filtration rate, indicating active renal secretion. This study aids in understanding the metabolic fate and excretion pathways of related compounds, which may have similarities with 1-(4-fluorophenyl)-N-isopentyl-4-methoxy-1H-pyrazole-3-carboxamide (Shaffer et al., 2008).

Pharmacokinetics and Drug Metabolism

  • Research on the compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) reveals extensive metabolism and disposition patterns. The study highlights its metabolism, leading to specific metabolites and its principal route of elimination via feces. This data is crucial in understanding the pharmacokinetics of similar compounds, potentially including this compound (Renzulli et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3-methylbutyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-11(2)8-9-18-16(21)15-14(22-3)10-20(19-15)13-6-4-12(17)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOMCYHGXRWCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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